4-fluoro-2-(4H-1,2,4-triazol-4-yl)phenol
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Overview
Description
4-fluoro-2-(4H-1,2,4-triazol-4-yl)phenol is a chemical compound with the molecular formula C8H6FN3O It is characterized by the presence of a fluorine atom, a triazole ring, and a phenol group
Mechanism of Action
Target of Action
Compounds with similar structures, such as triazoles, have been known to exhibit anti-inflammatory properties .
Mode of Action
Based on the properties of similar compounds, it may interact with its targets to modulate their function, leading to changes in cellular processes .
Result of Action
Similar compounds have been shown to have anti-inflammatory effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-fluoro-2-(4H-1,2,4-triazol-4-yl)phenol . These factors could include pH, temperature, and the presence of other compounds.
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes and proteins
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2-(4H-1,2,4-triazol-4-yl)phenol typically involves the following steps:
Formation of the triazole ring: This can be achieved by treating the requisite amines with sodium nitrite and then reducing the resulting diazonium salts with lithium aluminum hydride (LiAlH4) to give hydrazines.
Coupling with fluorophenol: The hydrazines are then coupled with 4-fluorophenol under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-2-(4H-1,2,4-triazol-4-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The fluorine atom can be substituted with other functional groups under nucleophilic aromatic substitution conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
4-fluoro-2-(4H-1,2,4-triazol-4-yl)phenol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Materials Science: It is used in the development of coordination polymers and metal-organic frameworks with luminescent properties for sensing applications.
Biological Research: It is used in the study of enzyme inhibitors and receptor modulators.
Comparison with Similar Compounds
Similar Compounds
2-fluoro-5-(4H-1,2,4-triazol-4-yl)aniline: Similar structure but with an aniline group instead of a phenol group.
4-(1H-1,2,4-triazol-1-yl)aniline: Similar structure but without the fluorine atom.
Uniqueness
4-fluoro-2-(4H-1,2,4-triazol-4-yl)phenol is unique due to the presence of both a fluorine atom and a phenol group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
4-fluoro-2-(1,2,4-triazol-4-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3O/c9-6-1-2-8(13)7(3-6)12-4-10-11-5-12/h1-5,13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKHODYKDRUGJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N2C=NN=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1784874-39-0 |
Source
|
Record name | 4-fluoro-2-(4H-1,2,4-triazol-4-yl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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